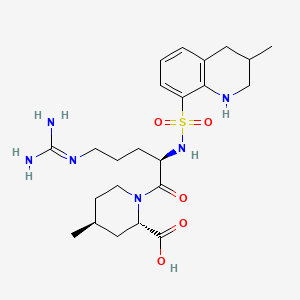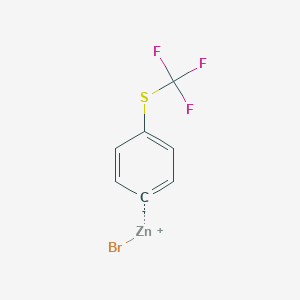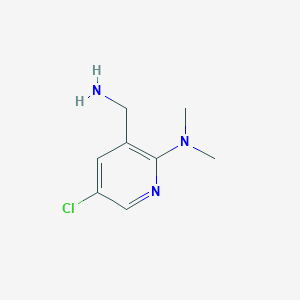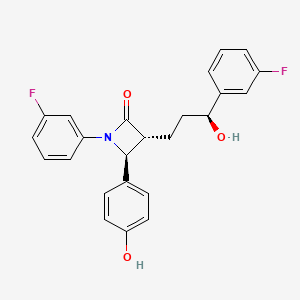
(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one” is a complex organic molecule that belongs to the class of azetidinones. Azetidinones are four-membered lactams that have significant importance in medicinal chemistry due to their biological activities. This compound, with its multiple fluorophenyl and hydroxyphenyl groups, is likely to exhibit unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one” typically involves multi-step organic synthesis. The key steps may include:
Formation of the Azetidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Fluorophenyl Groups: Fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed.
Hydroxylation: Hydroxyl groups can be introduced using oxidation reactions with reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. Techniques like continuous flow chemistry and automated synthesis can be employed to scale up the production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or alkenes to alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like OsO4, KMnO4, or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
科学研究应用
Chemistry
The compound can be used as a building block in organic synthesis to create more complex molecules.
Biology
It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
The compound can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of “(3R,4S)-1-(3-Fluorophenyl)-3-((S)-3-(3-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one” would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to a biological response. The presence of fluorophenyl groups suggests potential interactions with hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
- (3R,4S)-1-(3-Chlorophenyl)-3-((S)-3-(3-chlorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
- (3R,4S)-1-(3-Bromophenyl)-3-((S)-3-(3-bromophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one
Uniqueness
The unique combination of fluorophenyl and hydroxyphenyl groups in the compound may confer distinct chemical and biological properties compared to its analogs with different halogen substitutions.
属性
分子式 |
C24H21F2NO3 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
(3R,4S)-1-(3-fluorophenyl)-3-[(3S)-3-(3-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-4-1-3-16(13-17)22(29)12-11-21-23(15-7-9-20(28)10-8-15)27(24(21)30)19-6-2-5-18(26)14-19/h1-10,13-14,21-23,28-29H,11-12H2/t21-,22+,23-/m1/s1 |
InChI 键 |
WVGRPRBMUHVLGZ-XPWALMASSA-N |
手性 SMILES |
C1=CC(=CC(=C1)F)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)O)O |
规范 SMILES |
C1=CC(=CC(=C1)F)C(CCC2C(N(C2=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


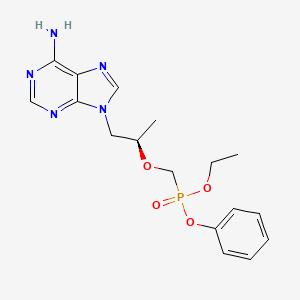
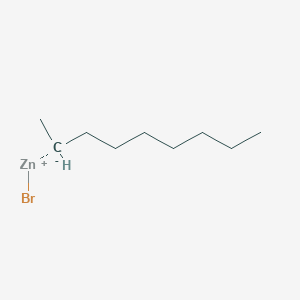
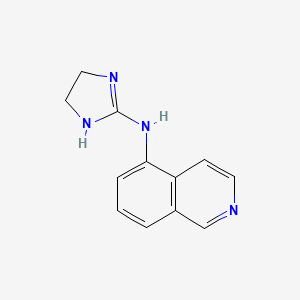
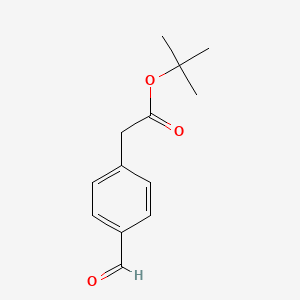
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14884555.png)
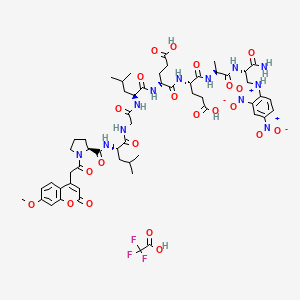

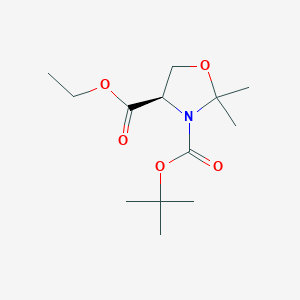

![3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14884576.png)
